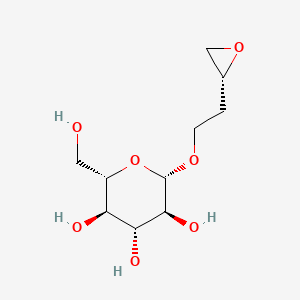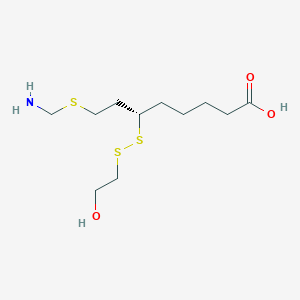
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid is a complex organic compound characterized by the presence of hydroxyethyl, aminomethyl, and dithio groups attached to an octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoic acid backbone, followed by the introduction of hydroxyethyl and aminomethyl groups through nucleophilic substitution reactions. The dithio groups are then introduced via thiol-disulfide exchange reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, thiols, and amines, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl and dithio groups can be oxidized to form sulfoxides and sulfonic acids.
Reduction: The compound can be reduced to form thiols and amines.
Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions include sulfoxides, sulfonic acids, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dithio groups can undergo redox reactions, influencing cellular redox states and enzyme activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A simpler fatty acid with similar backbone structure but lacking the hydroxyethyl, aminomethyl, and dithio groups.
6-Methyloctanoic acid: Another derivative of octanoic acid with a methyl group substitution.
(3S,4S)-3-Methyl-4-{[6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy}octanoic acid: A more complex derivative with additional functional groups.
Uniqueness
6-(Hydroxyethyldithio)-8-(aminomethylthio)octanoic acid is unique due to its combination of hydroxyethyl, aminomethyl, and dithio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO3S3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(6S)-8-(aminomethylsulfanyl)-6-(2-hydroxyethyldisulfanyl)octanoic acid |
InChI |
InChI=1S/C11H23NO3S3/c12-9-16-7-5-10(18-17-8-6-13)3-1-2-4-11(14)15/h10,13H,1-9,12H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
BFRWEULQQALYNZ-JTQLQIEISA-N |
Isomeric SMILES |
C(CCC(=O)O)C[C@@H](CCSCN)SSCCO |
Canonical SMILES |
C(CCC(=O)O)CC(CCSCN)SSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


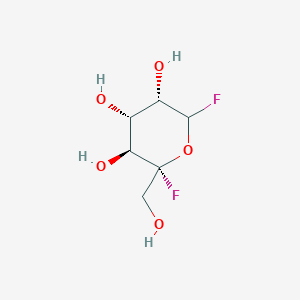

![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
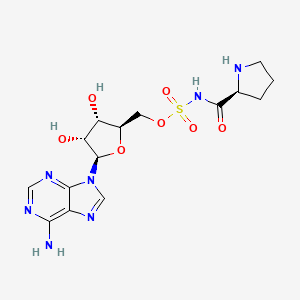
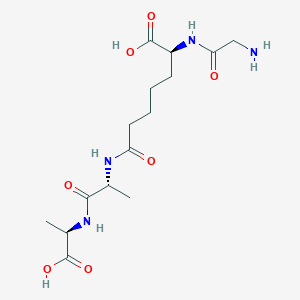
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
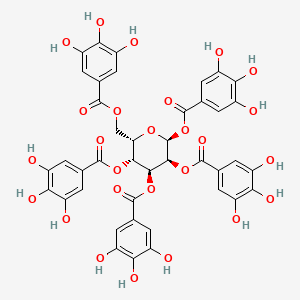
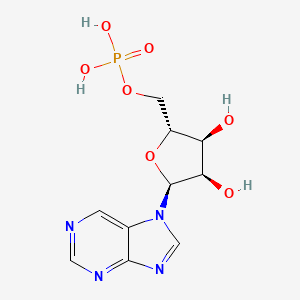
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
